molecular formula C19H14N2O4S B2505560 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-66-4

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2505560
CAS No.: 868230-66-4
M. Wt: 366.39
InChI Key: MAUJHLAHHQCUTE-UHFFFAOYSA-N
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Description

N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy and methyl groups at the 4- and 7-positions, respectively. The compound features a chromene-3-carboxamide moiety linked via an amide bond. ML293 exhibits potent activity (EC50 = 1.3–1.8 µM) and significant brain penetration (brain-to-plasma ratio [B:P] = 0.85), making it a valuable tool for central nervous system (CNS) research .

Properties

CAS No.

868230-66-4

Molecular Formula

C19H14N2O4S

Molecular Weight

366.39

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide

InChI

InChI=1S/C19H14N2O4S/c1-10-7-8-14(24-2)15-17(10)26-19(20-15)21-18(23)12-9-25-13-6-4-3-5-11(13)16(12)22/h3-9H,1-2H3,(H,20,21,23)

InChI Key

MAUJHLAHHQCUTE-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with chromene derivatives. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides without the need for phenolic group protection .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves the following steps:

  • Formation of the Chromene Core : The chromene structure is synthesized through cyclization reactions involving appropriate precursors.
  • Coupling with Benzothiazole : The coupling of substituted 2-amino benzothiazoles with chromene derivatives is facilitated using activating systems such as uronium-type reagents (e.g., TBTU/HOBt/DIPEA) to form the desired amide linkage.
  • Purification : Techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure high purity and yield of the final product.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

  • Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains and fungi. This compound may inhibit microbial growth by disrupting cellular processes.
  • Anticancer Properties : Research indicates that this compound can potentially interfere with cancer cell proliferation. It has been studied for its effects on human breast adenocarcinoma cell lines (MCF7), showing promise in reducing cell viability and inducing apoptosis .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs, targeting specific receptors involved in inflammatory responses.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including those related to this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent against infections .
  • Cancer Cell Line Studies : In vitro studies on MCF7 breast cancer cells demonstrated that this compound could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. These findings suggest its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a positive allosteric modulator of the muscarinic 4 (M4) receptor, enhancing the receptor’s response to its natural ligand, acetylcholine . This modulation can influence various physiological processes, including neurotransmission and inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Amide Modifications

The benzothiazole-amide scaffold has been systematically modified to optimize potency and selectivity. Key findings from structure-activity relationship (SAR) studies include:

Compound (ID) Amide Substituent EC50 (µM) %ACh Max (Efficacy) Notes
1 Isonicotinamide (original) 1.8 ~40% Baseline activity
4 2-Furyl 1.3 <40% Improved potency, low efficacy
21 4-Pyridyl 1.3 65% Optimal balance of potency/efficacy
23 2-Pyrazine 1.1 <40% High potency, low efficacy
29 4-Pyridyl urea Inactive Loss of activity
  • Key Insights: Heteroaryl Amides: Pyridyl and pyrazine groups enhance potency (EC50 < 2 µM), but efficacy (%ACh Max) varies significantly. The 4-pyridyl analog (21) achieves the highest efficacy (65%), suggesting a critical role of substituent orientation . Non-Heteroaryl Amides: Alkyl, cycloalkyl, or aromatic substituents (e.g., methyl, phenyl) result in inactive compounds, highlighting the necessity of heteroaromatic interactions . Amide Replacements: Ureas and sulfonamides (e.g., compound 29) are largely inactive, underscoring the irreplaceable role of the amide bond in receptor modulation .

Benzothiazole Core Modifications

Alterations to the benzothiazole moiety were less successful:

Compound (ID) Benzothiazole Modification Activity
50 Removal of 4-OCH3, 7-CH3 Inactive
Thiazolo[5,4-b]pyridine Inactive
  • Key Insight : The 4-methoxy and 7-methyl groups are essential for maintaining activity. Removing these substituents or replacing benzothiazole with related heterocycles abolishes potency .

Comparison with Prior M4 PAM Scaffolds

In contrast, ML293 and its analogs demonstrate:

  • Superior PK: Low intravenous clearance (11.6 mL/min/kg in rats) and high oral bioavailability .
  • Brain Penetration : Brain concentrations of ~10 µM at 1 hour post-oral dose (B:P = 0.85) .
  • Selectivity: No significant activity at other mAChR subtypes (M1–M5) or nicotinic receptors .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds that exhibit potential therapeutic effects, particularly in oncology and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight342.41 g/mol
CAS Number1101177-81-4

The compound acts primarily through the modulation of specific biological pathways. Notably, it has been identified as a positive allosteric modulator of the muscarinic M4 receptor, which plays a crucial role in various neurological functions. This modulation can influence signaling pathways that are essential for cellular communication and may contribute to its therapeutic effects.

Anticancer Properties

Research has demonstrated the anticancer potential of this compound through various in vitro studies:

  • Cell Viability Assays : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated significant cytotoxicity with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL, particularly against the PC-3 and A549 cell lines .
    Cell LineIC50 (µg/mL)
    MCF-75.0
    HCT-1166.5
    PC-32.4
    A5493.2
    HepG-210.0
  • Selectivity : The compound exhibited selective cytotoxicity towards malignant cells compared to normal cell lines such as HFL-1 and WI-38, suggesting a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.

Study 1: Anticancer Efficacy

A study published in MDPI evaluated the compound's efficacy against multiple cancer cell lines using the MTT assay method. The results confirmed its ability to inhibit cell proliferation effectively, with mechanisms involving apoptosis induction and cell cycle arrest at specific phases .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated significant inhibitory concentrations, supporting its potential as an antimicrobial agent.

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